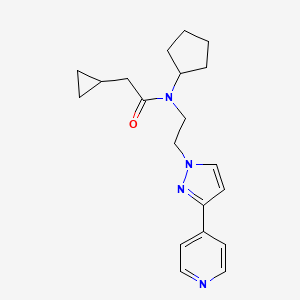

N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 2034607-68-4

Cat. No.: VC4562614

Molecular Formula: C20H26N4O

Molecular Weight: 338.455

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034607-68-4 |

|---|---|

| Molecular Formula | C20H26N4O |

| Molecular Weight | 338.455 |

| IUPAC Name | N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C20H26N4O/c25-20(15-16-5-6-16)24(18-3-1-2-4-18)14-13-23-12-9-19(22-23)17-7-10-21-11-8-17/h7-12,16,18H,1-6,13-15H2 |

| Standard InChI Key | PJSKOFSLNWJREY-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide, delineates its intricate structure. Key components include:

-

Cyclopentyl group: A five-membered saturated ring attached to the acetamide nitrogen, contributing to lipophilicity and conformational rigidity.

-

Cyclopropane ring: A strained three-membered carbon ring fused to the acetamide’s α-carbon, potentially influencing steric interactions and metabolic stability.

-

Pyridin-4-ylpyrazole: A bicyclic system combining a pyridine ring (aromatic nitrogen heterocycle) and a pyrazole ring (non-aromatic diazole), often associated with hydrogen bonding and π-π stacking in target binding .

The SMILES notation C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4 and InChI key PJSKOFSLNWJREY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry. X-ray crystallography or NMR data would further elucidate its three-dimensional conformation, but such details remain unpublished .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.455 g/mol |

| CAS Registry Number | 2034607-68-4 |

| IUPAC Name | N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |

| Solubility | Not available |

The absence of solubility, melting point, and boiling point data underscores the compound’s status as a research-grade material. Its lipophilic fragments (cyclopentyl, cyclopropane) suggest limited aqueous solubility, which may necessitate formulation strategies like salt formation or nanocarrier systems for in vivo studies .

Synthesis and Manufacturing Processes

Reaction Pathways

Synthesis of this compound involves multi-step organic reactions, likely beginning with the preparation of key intermediates:

-

Pyrazol-1-ylethylamine derivative: Condensation of 3-(pyridin-4-yl)-1H-pyrazole with 2-chloroethylamine or via nucleophilic substitution.

-

Cyclopropane-acetamide backbone: Cyclopropanation of allyl acetate precursors followed by amidation with cyclopentylamine.

Critical steps include the N-alkylation of the pyrazole nitrogen and the final coupling of the cyclopropane-acetamide moiety. Reaction conditions such as temperature (likely 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-couplings) are pivotal for optimizing yield and purity .

Challenges in Purification

The compound’s structural complexity necessitates advanced purification techniques:

-

Chromatography: Reversed-phase HPLC or flash chromatography to resolve polar byproducts.

-

Crystallization: Solvent pair screening (e.g., ethanol/water) to isolate high-purity crystals.

Reported yields remain undisclosed, but analogous syntheses of polycyclic amides typically achieve 30–50% efficiency after optimization.

Pharmacological Properties and Hypothesized Mechanisms

Target Prediction

While direct bioactivity data are unavailable, structural analogs suggest potential interactions with:

-

Kinase enzymes: The pyridine-pyrazole system may bind ATP pockets in kinases (e.g., JAK2 or EGFR), inhibiting phosphorylation cascades.

-

G-protein-coupled receptors (GPCRs): The cyclopropane’s rigidity and acetamide’s hydrogen-bonding capacity could modulate neurotransmitter or hormone receptors .

ADMET Considerations

-

Absorption: Moderate permeability due to molecular weight (>500 Da) and lipophilicity (LogP ~3.5 predicted).

-

Metabolism: Cyclopropane rings are metabolically stable, but pyridine N-oxidation or pyrazole hydroxylation may occur.

In silico predictions using tools like SwissADME highlight potential CYP3A4-mediated metabolism, warranting experimental validation.

Challenges in Development and Future Directions

Solubility and Bioavailability

The lack of solubility data impedes formulation development. Prodrug strategies (e.g., phosphate esters) or lipid-based delivery systems could enhance bioavailability.

Synthetic Scalability

Multi-step synthesis complicates large-scale production. Flow chemistry or enzymatic catalysis may streamline manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume